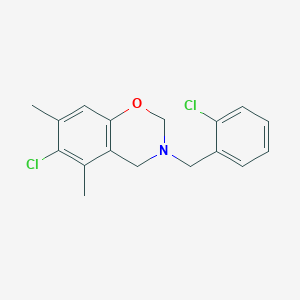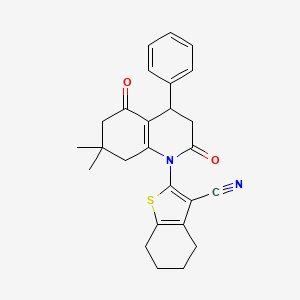![molecular formula C17H15ClN2O6 B11492911 3-(2-Chloro-5-nitrophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}propanoic acid](/img/structure/B11492911.png)
3-(2-Chloro-5-nitrophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-CHLORO-5-NITROPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID” is a synthetic organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a chloro-nitrophenyl group and a methoxyphenylformamido group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-CHLORO-5-NITROPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID” typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to a chlorobenzene derivative.
Amidation: Formation of the formamido group through a reaction with formic acid or its derivatives.
Coupling: Coupling of the nitrophenyl and methoxyphenyl groups to the propanoic acid backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂).
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃).
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Pharmaceuticals: Potential use in the development of new drugs targeting specific enzymes or receptors.
Industry
Agrochemicals: Potential use as a herbicide or pesticide due to its chemical reactivity.
Mechanism of Action
The mechanism of action of “3-(2-CHLORO-5-NITROPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID” would depend on its specific application. For instance, if used as a pharmaceutical, it might inhibit specific enzymes or interact with particular receptors in the body. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-5-nitrophenyl)-3-[(4-methoxyphenyl)formamido]propanoic acid
- 3-(2-Chloro-5-nitrophenyl)-3-[(3-ethoxyphenyl)formamido]propanoic acid
Uniqueness
The unique combination of the chloro-nitrophenyl and methoxyphenylformamido groups in “3-(2-CHLORO-5-NITROPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID” may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C17H15ClN2O6 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C17H15ClN2O6/c1-26-12-4-2-3-10(7-12)17(23)19-15(9-16(21)22)13-8-11(20(24)25)5-6-14(13)18/h2-8,15H,9H2,1H3,(H,19,23)(H,21,22) |
InChI Key |
UNBOMAOVRJMQDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6-Trimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11492834.png)
![7-[2-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11492843.png)
![Methyl 1-({2-[(3,4,5-trimethoxybenzoyl)amino]phenyl}sulfonyl)prolinate](/img/structure/B11492848.png)
![5-(2,4-dichlorophenyl)-6-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11492852.png)
![2-Pyrazinecarboxylic acid, 3-[[[2-(3,4-diethoxyphenyl)ethyl]amino]carbonyl]-](/img/structure/B11492853.png)
![3-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11492858.png)
![N-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B11492869.png)


![ethyl N-[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]-D-phenylalaninate](/img/structure/B11492885.png)

![2-[5-(2-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B11492893.png)
![3-{[(2-methoxyphenyl)carbonyl]amino}-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11492914.png)
